6-methoxy-1H-indazol-3-ol
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Overview
Description
6-Methoxy-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. The use of solvents like dimethyl sulfoxide (DMSO) and oxygen as the terminal oxidant can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated indazole derivatives
Scientific Research Applications
6-Methoxy-1H-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1H-indazole: Lacks the methoxy and hydroxyl groups, resulting in different chemical properties.
2H-indazole: A tautomeric form with distinct stability and reactivity.
6-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: 6-Methoxy-1H-indazol-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which influence its reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Biological Activity
6-Methoxy-1H-indazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a methoxy group at the 6-position of the indazole ring, which influences its reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its potential as an enzyme inhibitor and modulator of various cellular pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines. For instance, one study demonstrated that a derivative of this compound exhibited an IC50 value of 5.15 µM against K562 chronic myeloid leukemia cells, indicating potent inhibitory activity .
Mechanism of Action :
The compound induces apoptosis in cancer cells through several pathways:
- Bcl2 Family Inhibition : It decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), leading to enhanced apoptosis .
- Cell Cycle Arrest : Treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating a halt in cell cycle progression .
- p53 Pathway Modulation : The compound appears to upregulate p53 levels while downregulating MDM2, disrupting their interaction and promoting apoptosis .
Anti-inflammatory Effects
Indazole derivatives, including this compound, have been studied for their anti-inflammatory properties. These compounds may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial growth .
Case Studies and Research Findings
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | K562 | 5.15 | Apoptosis via Bcl2/Bax modulation |
Study 2 | HEK-293 | 33.2 | Selectivity for normal cells |
Study 3 | A549 | TBD | Cell cycle arrest in G0/G1 phase |
Properties
CAS No. |
82722-06-3 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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